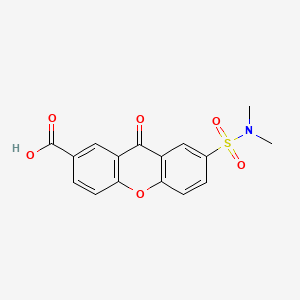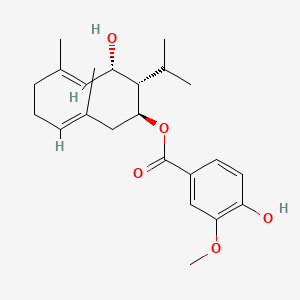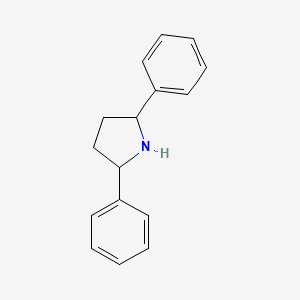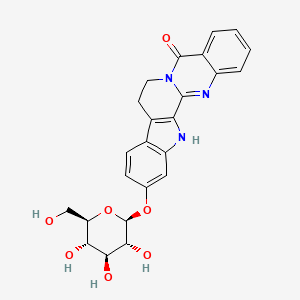
UWA-101
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
UWA-101: is a phenethylamine derivative researched primarily as a potential treatment for Parkinson’s diseaseIts chemical structure is similar to that of the illegal drug 3,4-methylenedioxyamphetamine, with the key difference being the replacement of the alpha-methyl group with an alpha-cyclopropyl group . This modification significantly alters its pharmacological profile, making it a promising candidate for medical applications without the psychoactive and neurotoxic effects associated with 3,4-methylenedioxyamphetamine .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of UWA-101 involves several steps, starting from commercially available precursors. The key steps include:
Formation of the cyclopropyl group: This is achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under controlled conditions.
Introduction of the methylenedioxy group: This involves the formation of a methylenedioxy bridge by reacting a suitable phenol with formaldehyde and a base.
Final assembly: The cyclopropyl and methylenedioxy groups are then introduced into the phenethylamine backbone through a series of condensation and reduction reactions
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This would include:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions to maximize yield.
Purification: Employing techniques such as crystallization, distillation, and chromatography to ensure the final product is of pharmaceutical grade
化学反応の分析
Types of Reactions: UWA-101 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites, which are often studied to understand its pharmacokinetics.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, potentially altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are studied for their pharmacological properties .
科学的研究の応用
UWA-101 has several scientific research applications, including:
作用機序
UWA-101 exerts its effects primarily by inhibiting the reuptake of serotonin and dopamine, two key neurotransmitters involved in mood regulation and motor control. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their effects. The molecular targets of this compound include the serotonin transporter and the dopamine transporter . By inhibiting these transporters, this compound prolongs the action of serotonin and dopamine, which can help alleviate the symptoms of Parkinson’s disease .
類似化合物との比較
3,4-Methylenedioxyamphetamine: UWA-101 is structurally similar to 3,4-methylenedioxyamphetamine but lacks its psychoactive and neurotoxic effects.
UWA-121: This is the R-enantiomer of this compound and has similar pharmacological properties.
UWA-122: This is the S-enantiomer of this compound and also exhibits similar effects.
UWA-104:
Uniqueness of this compound: this compound is unique in its ability to inhibit both serotonin and dopamine reuptake without affecting the noradrenaline transporter. This selective inhibition profile makes it a promising candidate for treating neurological disorders without the side effects associated with other compounds .
特性
CAS番号 |
1350821-24-7 |
|---|---|
分子式 |
C13H17NO2 |
分子量 |
219.28 g/mol |
IUPAC名 |
2-(1,3-benzodioxol-5-yl)-1-cyclopropyl-N-methylethanamine |
InChI |
InChI=1S/C13H17NO2/c1-14-11(10-3-4-10)6-9-2-5-12-13(7-9)16-8-15-12/h2,5,7,10-11,14H,3-4,6,8H2,1H3 |
InChIキー |
DNROCNZQNQSVOG-UHFFFAOYSA-N |
SMILES |
CNC(CC1=CC2=C(C=C1)OCO2)C3CC3 |
正規SMILES |
CNC(CC1=CC2=C(C=C1)OCO2)C3CC3 |
同義語 |
2-(benzo(d)dioxol-5-yl)-1-cyclopropyl-N-methylethanamine N-methyl-1-cyclopropyl-1-piperonylmethylamine UWA-101 UWA-121 UWA-122 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(2S,6R,7R,9R,13R,17S)-11-hydroxy-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,14-diene-3,16-dione](/img/structure/B1257099.png)


![2-Amino-3-[4-(4-hydroxy-3-iodo-5-propan-2-ylphenoxy)-3,5-diiodophenyl]propanoic acid](/img/structure/B1257102.png)
![4-Azido-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10,12,14-hexaene](/img/structure/B1257103.png)



